d-Tetramethrin

Description

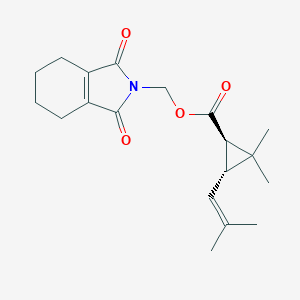

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBMCYHAMVGWJQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058289 | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.1 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 10 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1166-46-7, 5284-41-3, 52556-74-8, 7696-12-0 | |

| Record name | d-trans-Tetramethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHRIN, D-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99PWN9P00O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

d-Tetramethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Tetramethrin, a Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), critical proteins responsible for the initiation and propagation of action potentials in neurons. This technical guide provides an in-depth analysis of the mechanism of action of this compound on VGSCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

This compound modulates the gating kinetics of VGSCs, leading to prolonged channel opening and subsequent neuronal hyperexcitability. This is primarily achieved by slowing both the activation and inactivation processes of the channel. The molecule binds to the sodium channel protein, stabilizing it in an open state.[1][2] This disruption of normal channel function leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and ultimately, paralysis in insects.[2][3]

This compound exhibits differential effects on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels.[4] In TTX-S channels, it induces a slowly rising and falling tail current upon repolarization. In contrast, its effect is more pronounced on TTX-R channels, where it generates a large and prolonged tail current.[4]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on the kinetics of voltage-gated sodium channels.

| Parameter | Channel Type | Concentration | Effect | Reference |

| Activation | Crayfish Giant Axon | 10⁻⁸ - 10⁻⁹ M | Shifts voltage dependence of activation by 10-20 mV in the hyperpolarizing direction. | [4] |

| Rat DRG Neurons (TTX-S) | 10 µM | Prolongs the time course of activation. | [1] | |

| Rat DRG Neurons (TTX-R) | 10 µM | Markedly prolongs the time course of activation. | [1] | |

| Inactivation | Crayfish Giant Axon | 10⁻⁸ - 10⁻⁹ M | Slows inactivation with a time course of 1-5 seconds. | [4] |

| Rat DRG Neurons (TTX-S) | 10 µM | Shifts the steady-state inactivation curve in the hyperpolarizing direction. | [5] | |

| Rat DRG Neurons (TTX-R) | 10 µM | Causes a more pronounced hyperpolarizing shift in the steady-state inactivation curve compared to TTX-S channels. | [5] | |

| Deactivation (Tail Current) | Crayfish Giant Axon | 10⁻⁸ - 10⁻⁹ M | Induces a large, prolonged inward sodium tail current with a decay time course of 20-600 msec. | [4] |

| Rat DRG Neurons (TTX-S) | Not Specified | Causes a slowly rising and falling tail current. | [4] | |

| Rat DRG Neurons (TTX-R) | Not Specified | Generates a large and prolonged tail current upon repolarization. | [4] | |

| Channel Modification | Rat DRG Neurons (TTX-S) | 10 µM | Modifies approximately 12% of channels. | [5] |

| Rat DRG Neurons (TTX-R) | 10 µM | Modifies up to 81% of channels. | [5] | |

| Rat DRG Neurons (TTX-R) | 10 nM | Modifies approximately 1.3% of channels. | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is a standard method for studying the effects of this compound on native voltage-gated sodium channels in neurons.

a. DRG Neuron Isolation and Culture:

-

Dissection: Euthanize neonatal or adult rats according to approved animal care protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Enzymatic Digestion: Transfer the ganglia to a solution containing a mixture of collagenase and dispase to enzymatically dissociate the neurons. Incubate at 37°C.

-

Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine or laminin-coated glass coverslips in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor).

-

Incubation: Culture the neurons in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours before recording.

b. Electrophysiological Recording:

-

Preparation: Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological concentrations of ions.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Internal Solution: Fill the patch pipette with an internal solution containing a high concentration of CsF or CsCl to block potassium channels and isolate sodium currents. Other components include EGTA to chelate calcium, HEPES for pH buffering, and ATP and GTP to support cellular metabolism.

-

Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and recording of the total ionic current across the cell membrane.

-

Data Acquisition: Record sodium currents using a patch-clamp amplifier and a data acquisition system. Apply a series of voltage steps (e.g., from a holding potential of -100 mV to various test potentials) to elicit sodium currents.

-

Drug Application: After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing this compound at the desired concentration. Record the changes in sodium current kinetics.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as peak current amplitude, time-to-peak, inactivation time constant, and the voltage dependence of activation and inactivation.

Site-Directed Mutagenesis and Expression in Xenopus Oocytes

This technique is used to identify the specific amino acid residues in the sodium channel protein that are involved in this compound binding.

a. Mutagenesis:

-

Template DNA: Use a plasmid containing the cDNA of the voltage-gated sodium channel α-subunit of interest as a template.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using the template DNA and the mutagenic primers to generate copies of the plasmid containing the mutation.

-

Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform competent E. coli with the mutated plasmids and select for colonies containing the desired mutation.

-

Verification: Sequence the plasmid DNA from the selected colonies to confirm the presence of the intended mutation.

b. Oocyte Expression and Recording:

-

cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant sodium channel cDNA and use it as a template for in vitro transcription to synthesize capped RNA (cRNA).

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them by enzymatic digestion.

-

cRNA Injection: Inject the cRNA encoding the wild-type or mutant sodium channels into the oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for protein expression.

-

Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.

-

Data Acquisition and Analysis: Record sodium currents in response to voltage steps in the absence and presence of this compound. Compare the sensitivity of the wild-type and mutant channels to the compound to identify residues critical for its action.

Visualizations

Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound leading to neuronal hyperexcitability.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for analyzing this compound's effects using patch-clamp.

Structure-Activity Relationship of this compound

Caption: Relationship between this compound's structure and its channel modulation.

References

- 1. Kinetics of modulation of tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels by tetramethrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of tetramethrin, fenvalerate and DDT at the sodium channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism and Insecticidal Activity of d-Tetramethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

d-Tetramethrin is a widely used synthetic pyrethroid insecticide valued for its rapid knockdown activity against a broad spectrum of insect pests. As a chiral molecule, this compound exists as a mixture of stereoisomers, with the insecticidal efficacy predominantly attributed to the dextrorotatory (d) isomers. This technical guide provides an in-depth analysis of the stereoisomerism of this compound, its mode of action, and the relationship between its isomeric composition and insecticidal activity. Detailed experimental protocols for the bio-evaluation of its efficacy and the analytical separation of its stereoisomers are presented. Furthermore, this guide explores the signaling pathways affected by this compound and illustrates key concepts through structured data tables and diagrams.

Introduction to this compound and its Stereoisomerism

Tetramethrin is a synthetic pyrethroid insecticide belonging to the Type I category, which lacks an α-cyano group. It is an ester of chrysanthemic acid and 3,4,5,6-tetrahydrophthalimidomethyl alcohol. The commercial product known as this compound is an enriched mixture of the more insecticidally active stereoisomers. Specifically, it is composed of the d-trans and d-cis isomers of the chrysanthemic acid ester, typically in a ratio of approximately 80:20.[1][2] The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with the 1R-isomers generally exhibiting greater potency.[3]

dot

Caption: Stereoisomers of Tetramethrin.

Mode of Action and Signaling Pathways

The primary mode of action for pyrethroid insecticides, including this compound, is the disruption of nerve function by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[4]

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids bind to the open state of voltage-gated sodium channels, delaying their closure. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve discharges, membrane depolarization, and eventual paralysis of the insect. The differential toxicity of pyrethroid stereoisomers is attributed to their stereospecific interactions with the sodium channel protein. Studies on other pyrethroids have shown that the 1R isomers are significantly more active in modifying sodium channel gating.

Caption: Topical Application Bioassay Workflow.

Chiral Separation of this compound Stereoisomers by HPLC

This protocol outlines a general method for the analytical separation of the stereoisomers of Tetramethrin.

Objective: To resolve and quantify the individual stereoisomers in a this compound technical product or formulation.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak)

-

This compound standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralpak IG or similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-hexane and an alcohol such as isopropanol or ethanol (B145695) (e.g., 95:5 v/v). The exact ratio may need optimization.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm).

-

Temperature: Ambient or controlled (e.g., 25°C).

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram.

-

Peak Identification and Quantification: Identify the peaks corresponding to each stereoisomer based on the retention times of pure standards (if available) or by comparison with literature data. Quantify the relative amounts of each isomer by integrating the peak areas.

Conclusion

The insecticidal activity of this compound is intrinsically linked to its stereochemistry. The enrichment of the d-isomers, particularly the 1R-trans and 1R-cis configurations, confers its potent and rapid knockdown effect on a wide range of insect pests. While the primary mode of action on voltage-gated sodium channels is well-established, further research into the stereospecific interactions with the target site and potential downstream signaling effects would provide a more complete understanding of its insecticidal properties. The development and application of enantioselective analytical methods are crucial for quality control and for a more accurate assessment of the environmental fate and ecotoxicological impact of this important insecticide. This guide provides a foundational understanding for researchers and professionals in the field of insecticide science and drug development.

References

- 1. endura.it [endura.it]

- 2. Tetramethrin | C19H25NO4 | CID 83975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of d-Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of the Type I pyrethroid insecticide, d-Tetramethrin, extending beyond its well-documented effects on voltage-gated sodium channels. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's off-target effects and potential toxicological implications.

Voltage-Gated Calcium Channels (VGCCs)

This compound, a Type I pyrethroid, has been shown to interact with voltage-gated calcium channels (VGCCs), which are crucial for a variety of cellular processes including neurotransmitter release, muscle contraction, and gene expression.[1][2] Unlike Type II pyrethroids, which can have more complex interactions, Type I pyrethroids like this compound have been observed to inhibit certain types of calcium currents.

Specifically, this compound has been reported to inhibit L- and T-type calcium currents in neuroblastoma cells, cardiac sino-atrial node cells, and intestinal smooth muscle cells.[1][2] This inhibitory action on VGCCs could contribute to the overall neurotoxicity profile of this compound.[3]

Quantitative Data: Inhibition of Voltage-Gated Calcium Channels

| Pyrethroid | Channel Type | Cell Line/System | Effect | Concentration | Reference |

| This compound | L-type and T-type | Neuroblastoma cells, cardiac sino-atrial node cells, intestinal smooth muscle cells | Inhibition | Not specified | [1][2] |

| Allethrin (Type I) | Mammalian VGCCs | Not specified | Potent block | IC50 ~6.7-7.0 µM | [4] |

Experimental Protocol: Electrophysiological Recording of VGCC Currents

A standard method to assess the effect of this compound on VGCCs is the whole-cell patch-clamp technique.

Objective: To measure the effect of this compound on voltage-gated calcium channel currents in a suitable cell line (e.g., neuroblastoma cells).

Materials:

-

Neuroblastoma cell line (e.g., N1E-115)

-

Cell culture reagents

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

External solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2

-

This compound stock solution in DMSO

Procedure:

-

Culture neuroblastoma cells to an appropriate confluency.

-

Prepare external and internal solutions and filter-sterilize.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single neuroblastoma cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments).

-

Record baseline calcium currents in the absence of the compound.

-

Perfuse the cell with the external solution containing the desired concentration of this compound (with a corresponding DMSO control).

-

After a stable recording is achieved, repeat the voltage-step protocol to record calcium currents in the presence of this compound.

-

Analyze the data to determine the percentage of inhibition of the peak calcium current.

Experimental Workflow: Patch-Clamp Analysis of VGCC Modulation

Caption: Workflow for assessing this compound's effect on VGCCs.

Voltage-Gated Chloride Channels

While the primary targets of pyrethroids are sodium channels, some Type II pyrethroids are known to affect voltage-gated chloride channels.[5][6] Although the effect of Type I pyrethroids like this compound on these channels is less pronounced, it cannot be entirely dismissed as a potential secondary target contributing to the overall toxicological profile.[3] Some studies suggest that Type I and Type II pyrethroids may compete for the same binding site on the chloride channel.[7]

ABC and SLC Transporters

Recent studies have identified a novel set of molecular targets for this compound: ATP-binding cassette (ABC) and solute carrier (SLC) transporters. These transporters are critical for the disposition of a wide range of xenobiotics and endogenous molecules. This compound has been found to inhibit the activity of several of these transporters, which could have implications for drug-drug interactions and cellular toxicity.

Quantitative Data: Inhibition of Human Drug Transporters by this compound

| Transporter | Substrate | Cell Line | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Reference |

| ABC Transporters | ||||||

| MRP2 | [³H]E217βG | HEK293 | 100 | 58.3 | 65.5 | [8] |

| BCRP | [³H]E217βG | HEK293 | 100 | 67.1 | 72.5 | [8] |

| P-gp | [³H]Digoxin | MDCK-II | 100 | 24.5 | >100 | [8] |

| SLC Transporters | ||||||

| OATP1B1 | [³H]E217βG | HEK293 | 100 | Not specified | Not specified | [9] |

| OAT3 | [³H]ES | HEK293 | 100 | Not specified | 77.6 | [9] |

| MATE1 | [³H]MPP+ | HEK293 | 100 | >79 | 47.5 | [8] |

| OCT1 | [³H]MPP+ | HEK293 | 100 | 73.8 | 4.9 | [8] |

| OCT2 | [³H]MPP+ | HEK293 | 100 | Not specified | Not specified | [9] |

MRP2: Multidrug resistance-associated protein 2; BCRP: Breast cancer resistance protein; P-gp: P-glycoprotein; OATP: Organic anion transporter polypeptide; OAT: Organic anion transporter; MATE: Multidrug and toxin extrusion transporter; OCT: Organic cation transporter. [³H]E217βG: [³H]estradiol-17β-D-glucuronide; [³H]Digoxin; [³H]ES: [³H]estrone-3-sulfate; [³H]MPP+: [³H]1-methyl-4-phenylpyridinium.

Experimental Protocol: Transporter Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of a specific ABC or SLC transporter expressed in a mammalian cell line.

Materials:

-

HEK293 or MDCK-II cells stably transfected with the transporter of interest (e.g., MRP2, BCRP, MATE1, OCT1).

-

48-well cell culture plates.

-

Radiolabeled substrate specific for the transporter.

-

Scintillation counter and scintillation fluid.

-

This compound stock solution in DMSO.

-

Known inhibitors for positive controls.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

-

Seed the transfected cells in 48-well plates and culture until they form a confluent monolayer.

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with this compound at various concentrations (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the transport assay by adding the assay buffer containing the radiolabeled substrate and this compound (or vehicle/positive control).

-

Incubate for a specific time (e.g., 5 minutes) at 37°C.

-

Stop the transport by aspirating the assay medium and rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the substrate uptake.

-

Calculate the percentage of inhibition by comparing the uptake in the presence of this compound to the control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: this compound's Impact on Cellular Detoxification

Caption: this compound's inhibition of drug transporters.

GABA Receptors

While the interaction with GABA (γ-aminobutyric acid) receptors is more strongly associated with Type II pyrethroids, some evidence suggests that pyrethroids, in general, can modulate GABA-gated chloride channels.[10] However, direct and potent effects of this compound on GABA receptors are not as well-documented as for other pyrethroids. It is possible that any interaction is allosteric or occurs at concentrations higher than those required to affect sodium channels. Further research is needed to fully elucidate the role of GABA receptors as a direct target for this compound.

Conclusion

While the primary mechanism of action of this compound is the modulation of voltage-gated sodium channels, a growing body of evidence demonstrates its interaction with several other molecular targets. These include the inhibition of voltage-gated calcium channels and a range of ABC and SLC drug transporters. These off-target interactions are crucial for a comprehensive understanding of this compound's toxicology, potential for drug interactions, and the development of more selective and safer insecticides. The detailed experimental protocols and data presented in this guide offer a foundation for further research into the complex molecular pharmacology of this compound.

References

- 1. Voltage-Gated Calcium Channels in Honey Bees: Physiological Roles and Potential Targets for Insecticides — Département de Biologie [biologie.ens-lyon.fr]

- 2. biologie.ens-lyon.fr [biologie.ens-lyon.fr]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The role of voltage-gated chloride channels in type II pyrethroid insecticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chiral Purity Analysis of d-Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Tetramethrin is a potent, broad-spectrum synthetic pyrethroid insecticide valued for its rapid knockdown of flying and crawling insects. As a chiral molecule, its insecticidal activity is primarily attributed to the isomers derived from (1R)-chrysanthemic acid. This technical guide provides a comprehensive overview of the enantioselective synthesis pathway of this compound and detailed methodologies for the analysis of its chiral purity. The synthesis section delineates the preparation of the key chiral intermediate, (1R)-chrysanthemic acid, and its subsequent esterification. The analytical section details robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the separation and quantification of the stereoisomers of Tetramethrin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of pyrethroid-based insecticides.

This compound: An Overview

This compound is the common name for the ester of (1R)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid (d-chrysanthemic acid) and (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methanol. It is a Type I pyrethroid, acting on the nervous system of insects by disrupting the function of neurons through interaction with sodium channels. The insecticidal efficacy of Tetramethrin is highly dependent on its stereochemistry, with the (1R)-isomers exhibiting significantly greater activity. Consequently, enantioselective synthesis and precise chiral purity analysis are critical for the production of high-potency this compound.

Enantioselective Synthesis of this compound

The synthesis of this compound is a two-stage process that involves the preparation of two key intermediates: (1R)-chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, followed by their esterification.

Synthesis Pathway

The overall synthetic route is depicted below:

Caption: Synthesis Pathway of this compound.

Experimental Protocols

This protocol describes the kinetic resolution of a racemic mixture of chrysanthemic acid esters using a lipase, which selectively hydrolyzes the (1R)-enantiomer.

Materials:

-

Racemic methyl chrysanthemate

-

Lipase (e.g., from Candida rugosa or Pseudomonas cepacia)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Prepare a buffered solution of racemic methyl chrysanthemate (e.g., 1-5% w/v) in a phosphate buffer (0.1 M, pH 7.0) containing a small amount of a co-solvent like acetonitrile to aid solubility.

-

Add the lipase (e.g., 10-100% of the substrate mass) to the solution.

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

-

Acidify the aqueous solution to pH 2-3 with dilute HCl.

-

Extract the (1R)-chrysanthemic acid into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield (1R)-chrysanthemic acid.

This alcohol moiety is synthesized from tetrahydrophthalic anhydride and formaldehyde.

Materials:

-

Tetrahydrophthalic anhydride

-

Formaldehyde (37% aqueous solution)

-

Water

Procedure:

-

In a reaction vessel, mix tetrahydrophthalic anhydride with an aqueous solution of formaldehyde.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours).

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide.

The final step involves the esterification of (1R)-chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide.

Materials:

-

(1R)-Chrysanthemic acid

-

Thionyl chloride (SOCl₂)

-

N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1.5 N)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Convert (1R)-chrysanthemic acid to its acid chloride by reacting it with an excess of thionyl chloride. The reaction is typically stirred at 50-60 °C for a few hours. The excess thionyl chloride is then removed under reduced pressure.

-

In a separate flask, dissolve N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide and pyridine in dichloromethane.

-

Cool the solution in an ice bath and slowly add a solution of the prepared (1R)-chrysanthemoyl chloride in dichloromethane.

-

Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl and transfer to a separatory funnel.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent to yield crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Chiral Purity Analysis of this compound

The determination of the enantiomeric and diastereomeric purity of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common and effective techniques.

Analytical Workflow

Caption: Chiral Purity Analysis Workflow.

Chiral HPLC Method

A widely used method for the enantioseparation of Tetramethrin isomers utilizes a polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose 3,5-dimethylphenyl-carbamate CSP) or CHIRALCEL® AY-H |

| Mobile Phase | n-hexane:ethanol:2-propanol (99:0.9:0.1, v/v/v) or n-hexane:ethanol:diethylamine (930:70:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 214 nm or 230 nm |

| Injection Volume | 3 - 10 µL |

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., n-hexane:2-propanol, 70:30 v/v) to a known concentration (e.g., 1.0 mg/mL).

-

Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

-

Identify the peaks corresponding to the four stereoisomers of Tetramethrin based on their retention times.

-

Calculate the percentage of each isomer by peak area normalization.

-

The chiral purity of this compound is determined by the relative peak areas of the (1R)-isomers compared to the (1S)-isomers.

Chiral GC Method

Gas chromatography with a cyclodextrin-based chiral stationary phase can also be employed for the separation of Tetramethrin enantiomers.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., BGB-172: 20% tert-butyldimethylsilyl-β-cyclodextrin in 15% diphenyl and 85% dimethylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Isothermal or a gradient program optimized for the separation of the isomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or splitless |

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetone (B3395972) or hexane).

-

If necessary, derivatization may be performed to improve volatility and separation, though direct analysis is often possible.

Data Analysis:

-

Similar to the HPLC method, identify the peaks for each stereoisomer.

-

Calculate the relative percentages of each isomer from the integrated peak areas to determine the chiral purity.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and analysis of this compound.

Table 1: Typical Specifications of this compound

| Parameter | Specification |

| Purity | ≥ 92.0% w/w |

| cis/trans ratio | 20 (±5)% / 80 (±5)% |

| d-chrysanthemates ((1R)-isomers) | ≥ 93.0% |

Table 2: Chiral HPLC and GC Method Parameters

| Parameter | HPLC Method | GC Method |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclodextrin-based (e.g., BGB-172) |

| Typical Mobile/Carrier Gas | n-hexane/ethanol/isopropanol | Helium |

| Typical Temperature | 35 °C | Oven program (e.g., 150-250 °C) |

| Detection | UV (214 or 230 nm) | FID or MS |

| Typical Analysis Time | < 20 minutes | Variable |

Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis and chiral purity analysis of this compound. The synthesis relies on the preparation of the key chiral intermediate, (1R)-chrysanthemic acid, followed by esterification. The analytical methods, particularly chiral HPLC and GC, are well-established and provide reliable means for ensuring the quality and potency of the final product. The provided protocols and data serve as a practical resource for chemists and analysts working with this important class of insecticides. Further research may focus on the development of more efficient and greener synthetic routes and even more rapid and sensitive analytical techniques.

Environmental fate and degradation pathways of d-Tetramethrin in soil

Degradation in Soil

The persistence of d-Tetramethrin in soil is determined by the interplay of biotic and abiotic degradation processes. Microbial activity is the principal driver of its breakdown in the soil environment.

Biotic (Microbial) Degradation

Microorganisms in the soil utilize this compound as a carbon source, leading to its degradation. The rate of this process is highly dependent on the microbial population, soil moisture, temperature, and pH. Studies have identified specific bacterial and fungal strains capable of efficiently degrading tetramethrin.

Table 2: Aerobic Soil Metabolism of this compound

| Organism/System | Half-life (DT50) | Conditions | Reference |

| General Soil Environment | 12.5–14 days | Not specified | [1] |

| Soil Slurry (Non-Sterile) + Gordonia cholesterolivorans A16 | Reduced by 110.8 days (compared to without strain) | 50 mg/kg tetramethrin | [2] |

| Soil Slurry (Sterile) + Gordonia cholesterolivorans A16 | Reduced by 125.8 days (compared to without strain) | 50 mg/kg tetramethrin | [2] |

| Mineral Salt Medium + Neocosmospora sp. AF3 | 2.45 days | 50 mg/L tetramethrin, 33.37 °C, pH 7.97 | [3] |

The primary metabolic pathway initiated by microorganisms involves the cleavage of the carboxylester bond.[3] This initial hydrolytic step detoxifies the molecule and is followed by further degradation of the resulting alcohol and acid moieties. Identified metabolites from various microbial degradation studies include:

-

N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide

-

Chrysanthemic acid

-

Tetrahydrophthalimide

Bioaugmentation of soil with specific microbial strains has been shown to significantly accelerate the degradation of this compound. In one study, adding Gordonia cholesterolivorans A16 to non-sterile soil resulted in the removal of 82.9% of the applied this compound within 11 days.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, also contribute to the degradation of this compound, particularly at the soil surface and in moist soil conditions.

Table 3: Abiotic Degradation of this compound

| Degradation Process | Half-life (DT50) | Conditions | Reference |

| Soil Surface Photolysis | ~1 hour | Direct sunlight | |

| Hydrolysis (in water) | 0.89 - 1.06 days | pH 7 |

This compound is susceptible to rapid degradation by sunlight. On the soil surface, photolysis can be a significant dissipation pathway, with a reported half-life of approximately one hour. However, the effectiveness of photolysis diminishes rapidly with soil depth as the compound is shielded from light. Its strong adsorption to soil particles may also reduce photodegradation rates compared to rates on inert surfaces.

As an ester, this compound can undergo chemical hydrolysis, which is dependent on soil pH and moisture. While specific soil hydrolysis data is limited, its hydrolysis half-life in water at a neutral pH of 7 is less than two days. This suggests that in moist soils, particularly those with neutral to alkaline pH, chemical hydrolysis can contribute to its overall degradation.

Experimental Protocols

The following describes a generalized protocol for assessing the degradation of this compound in soil, based on established methodologies such as the OECD 307 guideline.

Aerobic Soil Metabolism Study

Objective: To determine the rate of aerobic degradation and identify major transformation products of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select representative agricultural soils (e.g., sandy loam, clay loam) with known physicochemical properties (pH, organic carbon content, texture, microbial biomass). The soil is typically sieved (e.g., to 2 mm) and pre-incubated at the test temperature for a period to allow microbial populations to stabilize. Soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to facilitate the tracking of the parent compound and its metabolites and to establish a mass balance. The application rate should correspond to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20-25°C). A stream of CO₂-free, humidified air is passed through the system to maintain aerobic conditions.

-

Trapping Volatiles: Effluent air is passed through traps containing solutions (e.g., ethylene (B1197577) glycol, sodium hydroxide) to capture volatile organic compounds and ¹⁴CO₂, respectively.

-

Sampling and Analysis: Duplicate soil samples are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its transformation products. The efficiency of the extraction is verified.

-

Quantification and Identification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites. Mass Spectrometry (MS) is used to identify the chemical structure of the transformation products.

-

Data Analysis: The degradation of this compound is modeled using first-order kinetics to calculate the half-life (DT50) and the time to 90% dissipation (DT90). The formation and decline of major metabolites are also quantified.

Factors Influencing Environmental Fate

The overall environmental fate of this compound in soil is a result of the combined effects of its physicochemical properties and various environmental factors.

-

Soil Organic Matter and Clay Content: Higher organic matter and clay content lead to increased adsorption, which reduces the bioavailability of this compound for microbial degradation and protects it from photolysis, potentially increasing its persistence.

-

Microbial Activity: Soils with higher microbial biomass and diversity will generally exhibit faster degradation rates. Factors that promote microbial health, such as adequate moisture, temperature, and nutrient levels, will enhance biodegradation.

-

Temperature: Degradation rates, both biotic and abiotic, generally increase with rising temperatures.

-

pH: Soil pH can influence the rate of chemical hydrolysis, with degradation often being faster under neutral to alkaline conditions. It also affects the activity and composition of microbial communities.

-

Sunlight: Direct exposure to sunlight on the soil surface leads to rapid photodegradation, but this process is not relevant for subsurface soil.

Conclusion

The environmental fate of this compound in soil is characterized by strong adsorption and relatively rapid degradation, primarily driven by microbial metabolism. Its low mobility suggests a minimal risk of leaching to groundwater. The primary degradation pathway involves the cleavage of the ester linkage, leading to less toxic metabolites. While abiotic processes like photolysis and hydrolysis contribute to its dissipation, especially at the soil surface and in moist conditions, the overall persistence of this compound in the terrestrial environment is considered to be low to moderate.

References

An In-depth Technical Guide on the Photodegradation Products of d-Tetramethrin under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of d-Tetramethrin when exposed to Ultraviolet (UV) irradiation. This compound, a synthetic pyrethroid insecticide, is susceptible to degradation upon exposure to light, leading to the formation of various transformation products. Understanding these products and the pathways of their formation is critical for environmental fate analysis, risk assessment, and the development of stable formulations.

Core Findings: Photodegradation Products of this compound

When a thin film of trans-Tetramethrin (0.1-0.3 mg/cm²) is exposed to sunlight, it undergoes rapid degradation. After a 2-hour exposure, which results in a 30% conversion of the parent compound, several major photoproducts are formed. These products primarily result from the oxidation of the isobutenyl group within the chrysanthemic acid moiety of the molecule.[1]

The major identified photodegradation products are:

-

Epoxides ((1RS)-isomers): Formed through the epoxidation of the double bond in the isobutenyl group.

-

Aldehyde Derivative: Results from the oxidation of the (E)-methyl group of the isobutenyl substituent.

-

Caronaldehyde Derivative: Formed via the cleavage of the isobutenyl double bond, likely through ozonolysis.

-

Allylic Hydroperoxide: Arises from a hydroperoxidation reaction at the allylic position of the isobutenyl group.[1]

Quantitative Analysis of Photodegradation Products

The following table summarizes the quantitative data on the major photoproducts of trans-Tetramethrin identified after 2 hours of sunlight exposure.

| Photodegradation Product | Percentage in Reaction Mixture |

| (1RS)-Epoxides | 14% |

| Aldehyde Derivative (from E-methyl oxidation) | 19% |

| Caronaldehyde Derivative (from ozonolysis) | 6% |

| Allylic Hydroperoxide | 6% |

Data sourced from a study on the exposure of a thin film of trans-[carboxyl-14C] tetramethrin (B1681291) to sunlight, resulting in a 30% conversion.[1]

Experimental Protocols

While the seminal study by Ruzo et al. (1982) provides the foundational data, this section outlines a detailed, reconstructed experimental protocol for studying the photodegradation of this compound under controlled laboratory conditions, drawing from standard methodologies for pesticide analysis.

Objective: To identify and quantify the photodegradation products of this compound upon exposure to a controlled UV light source.

Materials and Reagents:

-

This compound analytical standard (Purity >98%)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water

-

UV Irradiation Source: A photoreactor equipped with a medium-pressure mercury lamp or a xenon arc lamp capable of emitting UV light in a relevant wavelength range (e.g., >290 nm to simulate sunlight).

-

Quartz tubes or plates for sample irradiation

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary).

-

Reference standards for anticipated degradation products (if available).

Experimental Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of, for example, 100 µg/mL.

-

For irradiation, prepare a thin film by evenly applying a known volume of the stock solution onto a quartz plate and allowing the solvent to evaporate under a gentle stream of nitrogen. The target concentration on the film should be in the range of 0.1-0.3 mg/cm². Alternatively, for solution-phase studies, a dilute solution (e.g., 10 µg/mL in acetonitrile/water) can be placed in a quartz tube.

-

-

UV Irradiation:

-

Place the prepared sample (thin film or solution) inside the photoreactor at a fixed distance from the UV lamp.

-

Irradiate the sample for a defined period (e.g., 0, 30, 60, 120, 240 minutes) to monitor the degradation over time. A control sample should be kept in the dark under the same temperature conditions to account for any non-photolytic degradation.

-

The temperature of the reaction chamber should be controlled to prevent thermal degradation.

-

-

Sample Extraction and Analysis:

-

After irradiation, extract the residues from the quartz plate or take an aliquot of the irradiated solution.

-

The extract may require a cleanup step using SPE to remove interfering substances.

-

Analyze the samples using HPLC-DAD/UV to quantify the remaining this compound and the formed degradation products. A suitable mobile phase could be a gradient of acetonitrile and water.

-

For structural elucidation of the degradation products, analyze the samples using GC-MS. Derivatization may be necessary for some polar products to improve their volatility and chromatographic behavior.

-

Photodegradation Pathway of this compound

The photodegradation of this compound is initiated by the absorption of UV light, leading to a series of oxidative reactions primarily targeting the isobutenyl side chain of the chrysanthemic acid moiety.

Caption: Proposed photodegradation pathways of this compound under UV irradiation.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to study the photodegradation of this compound.

Caption: A typical experimental workflow for photodegradation studies of this compound.

References

Metabolic Fate of d-Tetramethrin in Mammalian Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Tetramethrin, a Type I pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal activity and relatively low mammalian toxicity. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of safer analogues. In mammals, the liver is the primary site of xenobiotic metabolism, where a complex interplay of enzymes transforms lipophilic compounds like this compound into more water-soluble metabolites, facilitating their excretion. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammalian liver microsomes, detailing the enzymatic processes, identifying key metabolites, and presenting available quantitative data. It also includes detailed experimental protocols for studying its metabolism in vitro.

Core Metabolic Pathways

The metabolism of this compound in mammalian liver microsomes proceeds primarily through two major pathways:

-

Hydrolysis: Catalyzed by carboxylesterases (CEs), this pathway involves the cleavage of the central ester bond of the this compound molecule.

-

Oxidation: Mediated by the cytochrome P450 (CYP) monooxygenase system, this pathway introduces hydroxyl groups and other modifications to the this compound molecule.

These initial biotransformations are often followed by secondary metabolic reactions (Phase II metabolism), such as glucuronidation, which further increase the water solubility of the metabolites for elimination.

Hydrolytic Pathway

The hydrolysis of the ester linkage in this compound is a critical detoxification step. This reaction is stereoselective, with different enantiomers of tetramethrin (B1681291) being hydrolyzed at different rates. In rat liver microsomes, the metabolism rate of cis(-)-1S,3R-tetramethrin is 1.50 times higher than its antipode[1]. This stereoselectivity is a common feature in the metabolism of pyrethroids, where the trans-isomers are generally hydrolyzed faster than the cis-isomers by hepatic CEs[2].

The primary products of this compound hydrolysis are:

-

Chrysanthemic acid: Derived from the acid moiety of the molecule.

-

N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide: Derived from the alcohol moiety. This can be further metabolized to tetrahydrophthalimide .

dot

Caption: Hydrolytic metabolism of this compound.

Oxidative Pathway

The oxidative metabolism of this compound is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 being a key isoenzyme involved in its biotransformation[3]. Oxidative reactions can occur at several positions on the this compound molecule, leading to a variety of hydroxylated metabolites. While specific oxidative metabolites for this compound are not extensively documented in the available literature, based on the metabolism of other pyrethroids, oxidation likely occurs on both the chrysanthemic acid and the alcohol moieties. For instance, a major route of oxidative pyrethroid metabolism is 4´-hydroxylation of the phenoxybenzyl moiety in Type II pyrethroids[4]. Although this compound is a Type I pyrethroid, analogous hydroxylations on the aromatic and aliphatic parts of the molecule are expected.

dot

Caption: Oxidative metabolism of this compound.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound in mammalian liver microsomes is limited. However, a study on the stereoselective metabolism of tetramethrin enantiomers provides some insight into the differential metabolic rates.

| Enantiomer | Relative Maximum Metabolism Rate in Rat Liver Microsomes |

| cis(-)-1S,3R-tetramethrin | 1.50 |

| cis(+)-1R,3S-tetramethrin | 1.00 |

Data adapted from a study on the stereoselective metabolism of tetramethrin enantiomers, where the metabolism rate of the antipode was set to 1.00 for comparison[1].

For context, kinetic parameters for the metabolism of other pyrethroids, such as deltamethrin (B41696), in rat liver microsomes have been determined and are presented below. These values can serve as a reference for the potential metabolic rates of this compound.

| Enzyme System | Substrate | Vmax (nmol/h/g liver) | Km (µM) |

| Carboxylesterases | Deltamethrin | 1981.8 ± 132.3 | 172.5 ± 22.5 |

| Cytochrome P450s | Deltamethrin | 2611.3 ± 134.1 | 74.9 ± 5.9 |

Data from a study on deltamethrin metabolism in rat liver microsomes[5].

Experimental Protocols

This section provides a detailed methodology for conducting in vitro metabolism studies of this compound using mammalian liver microsomes.

Preparation of Liver Microsomes

-

Tissue Homogenization: Mammalian livers (e.g., from rat, mouse, or human) are excised, washed with ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4), and homogenized in the same buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction.

-

Centrifuge at 9,000-10,000 x g for 20-30 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000-105,000 x g for 60 minutes at 4°C.

-

The resulting pellet is the microsomal fraction.

-

-

Washing and Storage: The microsomal pellet is resuspended in buffer, re-centrifuged, and the final pellet is resuspended in a storage buffer (e.g., containing glycerol) and stored at -80°C.

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or BCA assay.

dot

References

- 1. Systematic Stereoselectivity Evaluations of Tetramethrin Enantiomers: Stereoselective Cytotoxicity, Metabolism, and Environmental Fate in Earthworms, Soils, Vegetables, and Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Hydrolysis of Pyrethroid-like Fluorescent Substrates by Human and Other Mammalian Liver Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYRETHROID INSECTICIDES: ISOFORM-DEPENDENT HYDROLYSIS, INDUCTION OF CYTOCHROME P450 3A4 AND EVIDENCE ON THE INVOLVEMENT OF THE PREGNANE X RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of deltamethrin metabolism by rat plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Basis of d-Tetramethrin Resistance in Musca domestica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The house fly, Musca domestica, is a significant vector of various pathogens affecting human and animal health.[1][2] The extensive use of insecticides, particularly pyrethroids like d-Tetramethrin, has led to the widespread development of resistance in house fly populations, posing a significant challenge to effective vector control.[1][3] Understanding the genetic underpinnings of this resistance is paramount for the development of novel control strategies and for managing existing resistance. This technical guide provides an in-depth overview of the core genetic mechanisms conferring resistance to this compound in Musca domestica, details the experimental protocols used to investigate these mechanisms, and presents key quantitative data in a structured format.

The primary mechanisms of resistance to this compound and other pyrethroids in house flies are broadly categorized into two main types: target-site insensitivity and metabolic resistance.[1][4] Target-site insensitivity primarily involves mutations in the voltage-gated sodium channel (VGSC), the neurological target of pyrethroids.[1][5] Metabolic resistance results from the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases and esterases.[1][6][7]

Target-Site Insensitivity: The Role of the Voltage-Gated Sodium Channel (kdr)

The primary mechanism of target-site insensitivity to pyrethroids is conferred by mutations in the para-type voltage-gated sodium channel gene, leading to a phenotype known as knockdown resistance (kdr).[1][2][5] These mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their toxic effect.

Key kdr Mutations

Several key mutations in the VGSC gene have been identified and are strongly associated with pyrethroid resistance in Musca domestica. The most well-characterized of these is the L1014F mutation, a substitution of leucine (B10760876) to phenylalanine at codon 1014.[1][5] Other significant mutations include:

-

L1014H (kdr-his) : A substitution of leucine to histidine at the same position.[8][9]

-

M918T + L1014F (super-kdr) : A combination of a methionine to threonine substitution at position 918 and the classic kdr mutation.[8][9]

-

T929I + L1014F : A combination of a threonine to isoleucine substitution at position 929 with the L1014F mutation.[9]

The presence and frequency of these alleles can vary significantly among different geographical populations of house flies.[5][8][10]

Quantitative Data on kdr Allele Frequencies

The frequency of kdr alleles is a critical indicator of the prevalence of pyrethroid resistance in a given house fly population. The table below summarizes representative data on kdr allele frequencies from various studies.

| Location | Genotype | Frequency (%) | Citation |

| Abu Dhabi, UAE | Homozygous Resistant (RR) | 5.0 | [5] |

| Heterozygous (RS) | 36.5 | [5] | |

| Northern China | kdr allele | 8 - 56 | [10] |

| Saudi Arabia (Riyadh) | Type 1B (T929I + L1014F) | 37 | [9] |

| kdr (L1014F) | 16 | [9] | |

| kdr-his (L1014H) | 2 | [9] | |

| Saudi Arabia (Jeddah) | Type 1B (T929I + L1014F) | 87 (in survivors) | [9] |

| kdr (L1014F) | 13 (in survivors) | [9] |

Metabolic Resistance

Metabolic resistance involves the enzymatic detoxification of this compound before it can reach its target site. This is primarily mediated by three major enzyme families: cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 Monooxygenases

Overexpression of certain cytochrome P450 genes is a major mechanism of pyrethroid resistance.[6] These enzymes metabolize pyrethroids through oxidative reactions, rendering them less toxic. Key P450 genes implicated in pyrethroid resistance in Musca domestica include:

-

CYP6D1 : This is one of the most well-studied P450 genes associated with pyrethroid resistance. Its overexpression has been shown to be regulated by factors on autosomes 1, 2, and 5.[6][11]

-

CYP6A36, CYP6A52, and CYP4S24 : These genes have also been found to be co-upregulated in pyrethroid-resistant house fly strains.[11]

Esterases

Elevated esterase activity contributes to pyrethroid resistance by hydrolyzing the ester bond present in many pyrethroid molecules.[1][12] Specific esterases and mutations have been linked to resistance:

-

MdαE7 : Mutations in this carboxylesterase gene have been shown to enhance its ability to hydrolyze permethrin.[12]

-

E0.39 : The presence of this esterase, controlled by a gene on autosome 2, is correlated with resistance to pyrethroids.[13][14]

Quantitative Data on Resistance Levels

The level of resistance is typically quantified by calculating a resistance ratio (RR), which is the ratio of the lethal dose (LD50) or lethal concentration (LC50) for a resistant population to that of a susceptible population.

| Insecticide | Population/Location | Resistance Ratio (RR) | Citation |

| This compound | Jhang, Pakistan | 1.257 - 1.462 | [1] |

| Deltamethrin (B41696) | Jeddah, Saudi Arabia | 625 | [9] |

| Deltamethrin | Taif, Saudi Arabia | 256 | [9] |

| Deltamethrin | Riyadh, Saudi Arabia | 107 | [9] |

| Deltamethrin | Northern China | 13 - 250 | [10] |

| Permethrin | Indonesian field strains | 520 - 2880 | [15] |

Experimental Protocols

Insecticide Bioassays

Objective: To determine the susceptibility or resistance of a house fly population to a given insecticide.

a) Topical Application Bioassay [9][16][17]

-

Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a high-purity solvent such as acetone (B3395972). Create a series of at least five serial dilutions from the stock solution.

-

Fly Selection and Anesthetization: Use 3-5 day old adult female house flies. Anesthetize the flies briefly using CO2 or by chilling them.

-

Application: Apply 1 µl of each insecticide dilution to the thoracic notum of each fly using a micro-applicator. A control group should be treated with acetone only.

-

Observation: Place the treated flies in holding containers with access to a sugar solution. Assess mortality after 24 hours. Flies that are unable to move are considered dead.

-

Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 value. The resistance ratio (RR) is calculated by dividing the LD50 of the field strain by the LD50 of a susceptible laboratory strain.

b) CDC Bottle Bioassay (Adapted for House Flies) [5]

-

Bottle Coating: Coat the inside of 250 ml glass bottles with 1 ml of the desired concentration of this compound dissolved in acetone. A control bottle is coated with acetone only.

-

Solvent Evaporation: Roll the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide.

-

Fly Exposure: Introduce 20-25 adult house flies into each bottle.

-

Mortality Assessment: Record mortality at regular intervals (e.g., every 15 minutes) for up to 2 hours.

-

Data Analysis: Determine the diagnostic time and dose required to kill 100% of susceptible flies. Field populations are then tested against this diagnostic dose to determine the percentage of resistant individuals.

Molecular Detection of kdr Mutations

Objective: To identify the presence and genotype of kdr mutations in individual house flies.

a) DNA Extraction

-

Extract genomic DNA from individual flies using a commercially available DNA extraction kit or a standard phenol-chloroform protocol.

b) PCR Amplification of Specific Alleles (PASA) [5]

-

Primer Design: Utilize a set of four primers designed to amplify a control fragment and allele-specific fragments for the susceptible and resistant alleles.

-

PCR Reaction: Perform PCR using the extracted DNA as a template. The reaction mixture typically includes DNA polymerase, dNTPs, buffer, and the specific primers.

-

Thermocycling Conditions:

-

Initial denaturation: 94-95°C for 3-5 minutes.

-

35 cycles of:

-

Denaturation: 94-95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with an intercalating dye. The banding pattern will indicate the genotype:

-

Homozygous Susceptible (SS): A single band corresponding to the susceptible allele.

-

Homozygous Resistant (RR): A single band corresponding to the resistant allele.

-

Heterozygous (RS): Two bands, one for each allele.

-

A control band should be present in all successful reactions.

-

-

PCR Amplification: Amplify the region of the VGSC gene containing the potential kdr mutations using standard PCR.

-

PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

-

Sanger Sequencing: Sequence the purified PCR product using a commercial sequencing service.

-

Sequence Analysis: Align the obtained sequences with a reference susceptible sequence to identify any mutations.

Enzyme Activity Assays

Objective: To measure the activity of detoxification enzymes.

a) Esterase Activity Assay [7]

-

Homogenization: Homogenize individual flies in a phosphate (B84403) buffer.

-

Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzymes.

-

Microplate Assay:

-

Add the supernatant to the wells of a microplate.

-

Add a substrate solution (e.g., α-naphthyl acetate).

-

Incubate to allow the reaction to proceed.

-

Add a staining solution (e.g., Fast Blue B salt) to develop a color.

-

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader. Higher absorbance indicates higher esterase activity.

b) Cytochrome P450 Activity (Synergist Bioassay) [17][18]

-

Synergist Application: Pre-treat a group of house flies with a P450 inhibitor, such as piperonyl butoxide (PBO), one hour before the insecticide bioassay.

-

Insecticide Bioassay: Conduct a topical application bioassay as described above on both the synergized and non-synergized groups.

-

Data Analysis: Calculate the synergism ratio (SR) by dividing the LD50 of the insecticide alone by the LD50 of the insecticide plus the synergist. A high SR indicates the involvement of P450s in resistance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrethroid Action and Resistance

Caption: Pyrethroid action and resistance mechanisms in Musca domestica.

Experimental Workflow for kdr Genotyping

Caption: Workflow for knockdown resistance (kdr) genotyping.

Experimental Workflow for Bioassay and Synergism Analysis

Caption: Workflow for bioassay and synergism analysis.

Conclusion

Resistance to this compound in Musca domestica is a complex, multifactorial phenomenon driven by both target-site insensitivity and enhanced metabolic detoxification. The prevalence of kdr mutations, particularly L1014F, and the overexpression of detoxification enzymes like CYP6D1 are key contributors to the resistance profiles observed globally. A comprehensive understanding of these genetic mechanisms, facilitated by the robust experimental protocols detailed herein, is essential for monitoring resistance, preserving the efficacy of existing insecticides, and guiding the development of novel and sustainable pest management strategies. Continuous surveillance of resistance allele frequencies and the elucidation of novel resistance mechanisms are critical for the effective long-term control of this important public health pest.

References

- 1. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]

- 2. Autosomal Interactions and Mechanisms of Pyrethroid Resistance in House Flies, Musca domestica [ijbs.com]